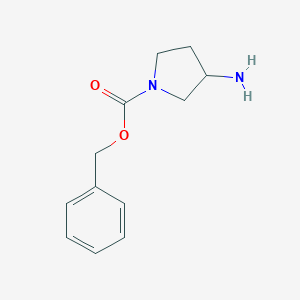
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" involves bromination processes and the manipulation of methyl groups on benzene rings to affect the properties of biindenylidenedione derivatives. For instance, the synthesis of brominated biindenylidenediones from dimethyl-bi-1H-indene-diethyl-dihydroxy-diones showcases the complex chemical manipulations required to introduce bromo groups into the molecular structure, which significantly impacts the compound's photochromic and photomagnetic properties (Yong Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of brominated compounds similar to our compound of interest has been elucidated through crystallography, demonstrating variations in molecular arrangement and defectiveness compared with their precursors. For example, the analysis of single crystals of brominated biindenylidenediones reveals a defective tightness in molecular arrangement, highlighting the impact of bromination on the structural integrity and properties of these compounds (Yong Chen et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of "this compound" derivatives are influenced by the presence of bromo and methyl groups. These substitutions can significantly alter the compound's reactivity and interaction with other substances. Research on similar compounds has shown that such modifications can lead to enhanced photochromic and photomagnetic properties, indicative of the versatile chemical behavior of these brominated derivatives (Yong Chen et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for understanding the practical applications and handling of "this compound." While specific data on this compound were not found, studies on similar brominated organic compounds reveal that such modifications can significantly affect their solubility in various solvents, crystalline structure, and melting points, thereby influencing their applicability in different chemical contexts.
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its functional groups and molecular structure. Bromination and the presence of dimethyl groups contribute to its reactivity, potentially offering unique interactions in chemical syntheses and applications. Similar compounds exhibit a range of reactions, including participation in photochromic and photomagnetic behaviors, underscoring the complex chemical nature of brominated indenones (Yong Chen et al., 2010).
科学的研究の応用
Photochromic Properties and Molecular Structure
The research conducted by Chen et al. (2010) delves into the photochromic properties of related compounds synthesized from 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione. It was observed that substituting hydrogen atoms with bromines in these compounds significantly impacts their photochromic and photomagnetic properties. The study provides insights into the molecular arrangement and UV-Vis absorption spectra, indicating potential applications in materials science, particularly for substances that change color when exposed to light (Chen et al., 2010).
Synthesis and Crystal Structure Analysis
Saeed et al. (2020) have synthesized new antipyrine derivatives and explored their crystal structure through X-ray analysis. They have focused on the intermolecular interactions and the role of hydrogen bonds and π-interactions in the stability of the molecular structures. This research might provide foundational knowledge for the synthesis and design of novel compounds with specific structural and functional properties, relevant in the field of pharmaceuticals and material science (Saeed et al., 2020).
Kinetics and Synthesis of Chromene Derivatives
Asheri et al. (2016) studied the synthesis, kinetics, and thermodynamics of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. This compound is significant due to its application in pharmaceuticals, especially as anticancer drugs. Their research provides valuable insights into the reaction mechanisms and kinetics, crucial for the development and optimization of synthetic pathways in pharmaceutical chemistry (Asheri et al., 2016).
N-Heterocyclic Carbenes and Ring Enlargement Reactions
Schmidt et al. (2008) explored the reactions of l,2-dimethylindazolium-3-carboxylate to form N-heterocyclic carbenes, which were then reacted with α-halo ketones like 2-bromo-2,3-dihydro-1Η-inden-1-one. This reaction leads to cinnolines through a ring enlargement process. The research provides a deep understanding of the reactivity and applications of N-heterocyclic carbenes in synthetic chemistry, potentially contributing to the synthesis of complex molecular structures in pharmaceuticals and material sciences (Schmidt et al., 2008).
Safety and Hazards
将来の方向性
The future directions for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the versatility of the nickel-catalyzed reductive cyclization method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .
特性
IUPAC Name |
6-bromo-2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZPAUIJLEEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602236 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165730-10-9 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

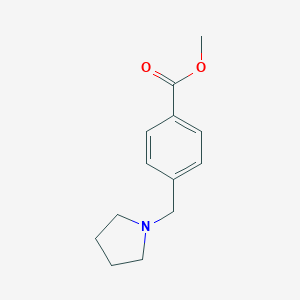
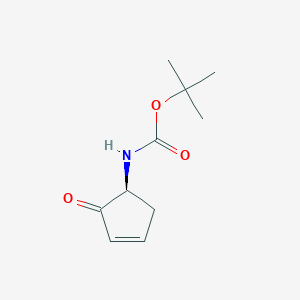
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
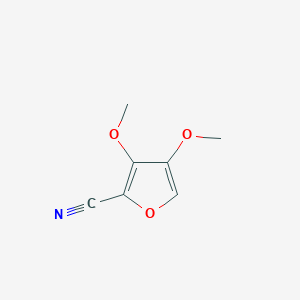


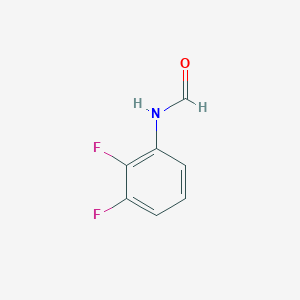

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
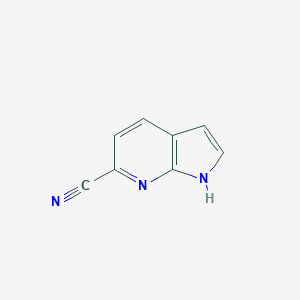
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
